molecular formula C13H13ClN2O3 B12937730 4-Chloro-1-((3,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((3,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12937730
M. Wt: 280.70 g/mol
InChI Key: HLKKQGTUFIHNPC-UHFFFAOYSA-N
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Description

4-Chloro-1-((3,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((3,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylphenoxy moiety: This step involves the reaction of the pyrazole intermediate with 3,4-dimethylphenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((3,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-((3,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((3,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro group and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar in structure due to the presence of the dimethylphenoxy moiety.

    1H-Pyrazole-3-carboxylic acid: Shares the pyrazole carboxylic acid core structure.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

4-chloro-1-[(3,4-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H13ClN2O3/c1-8-3-4-10(5-9(8)2)19-7-16-6-11(14)12(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18)

InChI Key

HLKKQGTUFIHNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl)C

Origin of Product

United States

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